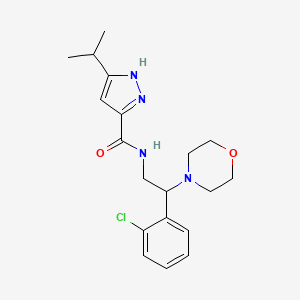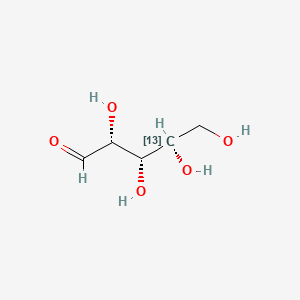
4|A-Hydroxycholesterol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4|A-Hydroxycholesterol-d5 is a deuterated form of 4|A-Hydroxycholesterol, an oxysterol derived from cholesterol. Oxysterols are oxygenated derivatives of cholesterol that play significant roles in various biological processes, including lipid metabolism and cellular signaling. The deuterated form, this compound, is often used in scientific research as an internal standard for mass spectrometry due to its stable isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4|A-Hydroxycholesterol-d5 typically involves the hydroxylation of cholesterol at the 4|A position, followed by the incorporation of deuterium atoms. The hydroxylation can be achieved using specific enzymes or chemical reagents that introduce the hydroxyl group at the desired position. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the synthesis process.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chromatographic techniques for purification and isolation of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of scientific research and pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: 4|A-Hydroxycholesterol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4|A position can be further oxidized to form ketones or aldehydes.
Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4|A-ketocholesterol or 4|A-aldehydecholesterol.
Reduction: Formation of 4|A-alcoholcholesterol.
Substitution: Formation of various substituted cholesterol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4|A-Hydroxycholesterol-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of cholesterol and its derivatives.
Biology: Studied for its role in cellular signaling and lipid metabolism.
Medicine: Investigated for its potential therapeutic effects in diseases related to cholesterol metabolism, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 4|A-Hydroxycholesterol-d5 involves its interaction with liver X receptors (LXRs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism. By binding to LXRs, this compound modulates the transcription of target genes, leading to changes in cholesterol homeostasis and lipid transport. Additionally, it can influence other signaling pathways related to inflammation and cellular stress responses.
Comparación Con Compuestos Similares
4|A-Hydroxycholesterol: The non-deuterated form of the compound.
25-Hydroxycholesterol: Another oxysterol with similar biological functions but different structural features.
27-Hydroxycholesterol: An oxysterol involved in cholesterol metabolism and signaling.
Comparison: 4|A-Hydroxycholesterol-d5 is unique due to its stable isotopic labeling, which makes it an ideal internal standard for analytical techniques such as mass spectrometry. This feature distinguishes it from its non-deuterated counterpart, 4|A-Hydroxycholesterol. Compared to other oxysterols like 25-Hydroxycholesterol and 27-Hydroxycholesterol, this compound has specific applications in research focused on the 4|A position of cholesterol and its derivatives.
Propiedades
Fórmula molecular |
C27H46O2 |
|---|---|
Peso molecular |
407.7 g/mol |
Nombre IUPAC |
(3S,4R,8S,9S,10R,13R,14S,17R)-2,2,3,4,6-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1/i10D,14D2,24D,25D |
Clave InChI |
CZDKQKOAHAICSF-SMVMUAHZSA-N |
SMILES isomérico |
[2H]C1=C2[C@@]([C@@](C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)([2H])[2H])([2H])O)([2H])O |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)



![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)



![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)




